1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-N-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Overview
Description
This compound is characterized by its complex structure, which includes a chlorophenyl group, a carbamoyl group, and a tetrahydropyridazine ring
Preparation Methods
One common synthetic route involves the reaction of 4-chloroaniline with glutaric anhydride to form an intermediate, which is then further reacted with other reagents to introduce the remaining functional groups . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid: This compound shares the chlorophenyl and carbamoyl groups but has a different core structure.
Apixaban Related Compound E: This compound has a similar tetrahydropyridazine ring but different substituents.
Imidazole Containing Compounds: These compounds have different core structures but may share some functional groups and applications.
Properties
Molecular Formula |
C19H17ClN4O3 |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxo-N-phenyl-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C19H17ClN4O3/c20-13-6-8-15(9-7-13)21-17(25)12-24-18(26)11-10-16(23-24)19(27)22-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,25)(H,22,27) |
InChI Key |
OFJLFOCLVSMFMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)NC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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